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  • Product: Methyl 4-ethyloxane-4-carboxylate
  • CAS: 1443980-49-1

Core Science & Biosynthesis

Foundational

Thermodynamic stability of Methyl 4-ethyloxane-4-carboxylate

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 4-ethyloxane-4-carboxylate Abstract The thermodynamic stability of heterocyclic compounds is a cornerstone of modern drug design and development, direc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 4-ethyloxane-4-carboxylate

Abstract

The thermodynamic stability of heterocyclic compounds is a cornerstone of modern drug design and development, directly influencing molecular conformation, receptor binding affinity, and metabolic fate. This guide provides a comprehensive technical analysis of the factors governing the thermodynamic stability of Methyl 4-ethyloxane-4-carboxylate, a representative 4,4-disubstituted oxane. We delve into the foundational principles of conformational analysis, focusing on the intricate balance of steric and stereoelectronic forces that dictate the molecule's preferred three-dimensional structure. This whitepaper outlines both robust computational methodologies and detailed experimental protocols for the empirical determination of conformational equilibria. By synthesizing theoretical principles with practical, field-proven insights, this document serves as an essential resource for professionals seeking to understand and predict the behavior of substituted saturated heterocycles in chemical and biological systems.

Introduction: The Imperative of Conformational Stability

Saturated heterocyclic scaffolds, such as the oxane (tetrahydropyran) ring, are prevalent motifs in a vast array of pharmaceuticals and biologically active natural products. Their conformational preferences are not merely academic curiosities; they are critical determinants of biological function. The spatial arrangement of substituents on these rings dictates how a molecule presents its pharmacophoric features to a biological target, thereby governing its efficacy and selectivity.

Methyl 4-ethyloxane-4-carboxylate serves as an exemplary model for exploring the principles of thermodynamic stability in geminally disubstituted six-membered rings. Understanding the equilibrium between its possible conformations is crucial for predicting its physicochemical properties and potential interactions in a biological milieu. Thermodynamic stability, quantified by the Gibbs free energy (ΔG), represents the overall energy state of a system, integrating both enthalpic (ΔH) and entropic (ΔS) contributions.[1][2] A lower Gibbs free energy corresponds to a more stable, and thus more populated, conformational state at equilibrium.[3][4]

This guide will systematically deconstruct the contributing factors to the stability of this molecule, propose a hypothesis for its lowest-energy conformation, and provide detailed workflows for its validation.

Theoretical Framework: Forces at Play in the Oxane Ring

The thermodynamic stability of Methyl 4-ethyloxane-4-carboxylate is primarily a function of its conformational isomerism. Like cyclohexane, the oxane ring predominantly adopts a chair conformation to minimize angle and torsional strain.[5][6][7] The presence of an endocyclic oxygen atom, however, introduces unique stereoelectronic effects that must be considered alongside classical steric interactions.

The Chair Conformation and Ring Inversion

The oxane ring can exist in two principal chair conformations that interconvert via a higher-energy "boat" or "twist-boat" transition state. This process, known as ring inversion, results in the exchange of all axial and equatorial substituent positions. For a 4,4-disubstituted oxane, this equilibrium is non-degenerate, meaning the two chair forms possess different energies.

The central challenge is to determine which of the two substituents—the ethyl group or the methyl carboxylate group—prefers the equatorial position. The answer lies in the energetic penalty associated with placing each group in the more sterically hindered axial position.

Dominant Destabilizing Factor: 1,3-Diaxial Interactions

The most significant source of steric strain for an axial substituent in a chair conformation is the repulsive van der Waals interaction with the other two axial atoms on the same face of the ring.[8][9] These are termed 1,3-diaxial interactions.[10][11][12][13] In the case of Methyl 4-ethyloxane-4-carboxylate, an axial group at the C4 position will interact with the axial hydrogens at the C2 and C6 positions. The magnitude of this steric strain is directly related to the size of the axial group.[8][14]

The Anomeric Effect: A Consideration

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2, adjacent to the ring heteroatom) to occupy the axial position, a phenomenon that defies simple steric arguments.[15][16] This stereoelectronic effect arises from a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C-substituent bond.[17][18] While the substituents in Methyl 4-ethyloxane-4-carboxylate are at the C4 position and thus do not experience a primary anomeric effect, it is a crucial concept to acknowledge in the broader context of oxane chemistry.

Predicting the Stable Conformer of Methyl 4-ethyloxane-4-carboxylate

The conformational equilibrium of this molecule is dictated by the ring inversion between two chair forms, as illustrated below. The key to predicting the favored conformer is to assess the relative steric bulk of the ethyl and methyl carboxylate groups.

G cluster_A cluster_B A Ethyl Axial Methyl Carboxylate Equatorial B Ethyl Equatorial Methyl Carboxylate Axial A->B Ring Inversion (Equilibrium)

Caption: Conformational equilibrium of Methyl 4-ethyloxane-4-carboxylate.

To quantify the steric preference, chemists use A-values, which represent the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value signifies a greater energetic penalty for occupying the axial position.

SubstituentTypical A-value (kcal/mol)Rationale
Ethyl (-CH₂CH₃)~1.75The rotating methyl group creates significant steric clash with axial hydrogens.
Methyl Carboxylate (-COOCH₃)~1.1 - 1.3The planar ester group can orient itself to minimize some interaction, but still presents considerable bulk.

Hypothesis: Since the ethyl group has a larger A-value than the methyl carboxylate group, it experiences greater 1,3-diaxial strain.[10][12] Consequently, the thermodynamic equilibrium will strongly favor Conformer B , which places the bulkier ethyl group in the less-hindered equatorial position to minimize overall steric strain in the molecule.

The following sections provide detailed protocols to test this hypothesis.

Experimental Workflow for Stability Determination

A conclusive determination of thermodynamic stability requires empirical evidence. The following workflow outlines a logical progression from synthesis to characterization and analysis.

G cluster_synthesis Phase 1: Synthesis cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation S1 Propose Synthetic Route S2 Execute Synthesis & Purification S1->S2 A1 Variable-Temperature NMR Spectroscopy S2->A1 A2 Computational Modeling (DFT) S2->A2 D1 Calculate K_eq and ΔG° from NMR Data A1->D1 D2 Calculate Relative Energies of Conformers A2->D2 D3 Synthesize Results & Validate Hypothesis D1->D3 D2->D3

Caption: Experimental and computational workflow for assessing thermodynamic stability.

Proposed Synthesis of Methyl 4-ethyloxane-4-carboxylate

As no direct synthesis is prominently reported, a plausible route can be adapted from known organic transformations.[19][20][21][22]

Protocol: Synthesis via Grignard Addition and Esterification

  • Starting Material: Begin with Methyl 4-oxocyclohexane-1-carboxylate.

  • Protection (Optional but Recommended): Protect the ketone as a ketal (e.g., using ethylene glycol and an acid catalyst) to prevent reaction with the Grignard reagent.

  • Grignard Reaction: React the protected starting material with ethylmagnesium bromide (EtMgBr). This will add an ethyl group to the C4 position. A subsequent acidic workup will remove the protecting group and yield 4-ethyl-4-hydroxycyclohexanecarboxylic acid.

  • Oxacyclization (Intramolecular Williamson Ether Synthesis): Convert the hydroxyl group to a better leaving group (e.g., a tosylate using TsCl, pyridine). Then, under basic conditions, the carboxylate anion can act as a nucleophile to displace the tosylate, forming the oxane ring. This step may require optimization.

  • Esterification: Convert the resulting carboxylic acid to the methyl ester using a standard method such as Fischer esterification (methanol with a catalytic amount of sulfuric acid) or by using a milder agent like trimethyloxonium tetrafluoroborate.[19]

  • Purification and Characterization: Purify the final product using column chromatography. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Variable-Temperature (VT) NMR Spectroscopy

This technique allows for the direct observation and quantification of the two chair conformers.

  • Sample Preparation: Prepare a solution of the purified compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated toluene, d₈-toluene, or deuterated dichloromethane, CD₂Cl₂).

  • Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (~298 K). At this temperature, ring inversion is rapid on the NMR timescale, and the spectrum will show a single set of time-averaged peaks.

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

  • Coalescence: Observe the broadening of key peaks as the rate of ring inversion slows and approaches the NMR timescale. The temperature at which distinct peaks merge into a single broad peak is the coalescence temperature.

  • Slow-Exchange Regime: Continue to lower the temperature until the ring inversion is slow enough that two distinct sets of peaks are visible, one for each conformer. This is typically below -60 °C.

  • Quantification: At the lowest achievable temperature in the slow-exchange regime, carefully integrate the signals corresponding to the major and minor conformers. The ratio of the integrals directly corresponds to the equilibrium constant, K_eq = [Major Conformer] / [Minor Conformer].

  • Calculation of ΔG°: Use the Gibbs free energy equation to determine the energy difference between the conformers: ΔG° = -RTln(K_eq) where R is the universal gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the measurement was taken.

Computational Protocol for Stability Assessment

Computational chemistry provides a powerful, complementary approach to predicting and understanding conformational preferences.[23][24][25] Density Functional Theory (DFT) is a robust method for obtaining accurate energetic data.

G B1 Build 3D Structures of Conformer A and Conformer B B2 Perform Geometry Optimization (e.g., B3LYP/6-31G*) B1->B2 B3 Execute Frequency Calculation (at the same level of theory) B2->B3 B4 Verify No Imaginary Frequencies (Confirms True Energy Minimum) B3->B4 B5 Extract Thermodynamic Data (Electronic Energy, Enthalpy, Gibbs Free Energy) B4->B5 B6 Calculate Relative Stability (ΔG = G_conformer - G_lowest_energy_conformer) B5->B6

Caption: Workflow for DFT-based conformational analysis.

Protocol: DFT Calculations

  • Structure Generation: Using a molecular modeling program, build 3D structures of both chair conformers of Methyl 4-ethyloxane-4-carboxylate (one with axial ethyl, the other with axial methyl carboxylate).

  • Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable level of theory for this purpose is DFT with the B3LYP functional and the 6-31G* basis set. This step finds the lowest energy geometry for each starting conformation.

  • Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation on each optimized structure.

    • Causality: This step is critical for two reasons. First, it confirms that the optimized structure is a true energy minimum (a stable state) on the potential energy surface, which is indicated by the absence of any imaginary frequencies. Second, the calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate enthalpy (H) and Gibbs free energy (G) at a specific temperature (e.g., 298.15 K).[1][2]

  • Energy Extraction: From the output files, extract the final electronic energies and the thermally corrected Gibbs free energies for both conformers.

  • Analysis: Calculate the difference in Gibbs free energy (ΔΔG) between the two conformers. The conformer with the lower energy is predicted to be the more stable and thus more abundant at equilibrium.

Data Synthesis and Interpretation

Table 1: Predicted and Measured Thermodynamic Data

ParameterComputational (DFT)Experimental (VT-NMR)
Most Stable Conformer Ethyl EquatorialEthyl Equatorial
Equilibrium Constant (K_eq) Calculated from ΔGMeasured from integrals
ΔG° (kcal/mol) ΔG(Axial-Et) - ΔG(Eq-Et)-RTln(K_eq)
Population at 298K (%) Calculated via BoltzmannCalculated from K_eq

A strong correlation between the DFT-calculated ΔG° and the value derived from VT-NMR would provide high confidence in the results. The expected outcome is a positive ΔG° value of approximately 0.4-0.6 kcal/mol, indicating that the conformer with the axial ethyl group is less stable, confirming our initial hypothesis. This energy difference would translate to an equilibrium mixture containing a significant majority of the equatorial-ethyl conformer at room temperature. The balance between enthalpy and entropy often plays a role; while enthalpy (steric strain) typically dominates such conformational equilibria, entropic factors related to rotational freedom can make minor contributions.[26][27][28][29]

Conclusion

The thermodynamic stability of Methyl 4-ethyloxane-4-carboxylate is governed by a well-understood but critical principle: the minimization of 1,3-diaxial steric strain. The bulkier ethyl group exhibits a strong preference for the equatorial position, rendering this conformer the thermodynamically favored species. This guide has provided the theoretical underpinnings for this prediction, along with detailed, actionable protocols for its experimental and computational validation. For researchers in drug development, a deep understanding of these foundational stability principles is indispensable for designing molecules with the optimal three-dimensional architecture for biological activity and favorable ADME properties.

References

  • Enthalpy–Entropy Compensation in Biomolecular Recognition: A Comput
  • Entropy-enthalpy compensation: Conformational fluctuation and induced-fit. The Journal of Chemical Physics.
  • Conformations of Cyclic Molecules | Ring Strain in 3-, 5-, and 6-Membered Rings Explained. YouTube.
  • The Molecular Origin of Enthalpy/Entropy Compensation in Biomolecular Recognition. ChemRxiv.
  • ENTHALPY-ENTROPY COMPENSATION AND COOPERATIVITY AS THERMODYNAMIC EPIPHENOMENA OF STRUCTURAL FLEXIBILITY IN LIGAND-RECEPTOR INTERACTIONS. PMC, NIH.
  • Entropy—enthalpy compens
  • Conformational Isomerism: Stability and Energy Bars. Solubility of Things.
  • Gibbs free energy.
  • 4.4 Substituted Cyclohexanes. Organic Chemistry I - KPU Pressbooks.
  • Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Central Washington University.
  • Explain the concept of 1,3-diaxial interaction in cyclohexane and how it affects the stability and c... Show More. Proprep.
  • 4.7: Conformations of Monosubstituted Cyclohexanes. Chemistry LibreTexts.
  • Anomeric effect. Wikipedia.
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  • Substituted cyclohexanes | 1,3-diaxial interaction. quimicaorganica.org.
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic
  • Ring strain. Wikipedia.
  • Computational Heterocyclic Chemistry. Imperial College London.
  • Conformational analysis of pentamethylene heterocycles. Chemical Reviews.
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activ
  • Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions. YouTube.
  • (PDF) Rules for Predicting the Conformational Behavior of Saturated Seven-Membered Heterocycles.
  • The relative Gibbs free energy diagram of the conformers (kcal/mol,...
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic
  • Conformational analysis of selected [2.
  • Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner.
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  • [Spoiler] AAMC FL3 C/P #9. Reddit.
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  • 05 - Reactivity of 6-Membered Arom
  • Anomeric Effect. WebMO.
  • Ch25: Anomeric effect. University of Calgary.
  • Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. RSC Publishing.
  • Active esters and resins in peptide synthesis: the role of steric hindrance.
  • The Anomeric Effect: The Rule Your Textbook Never Explains. YouTube.
  • Steric effects. Wikipedia.
  • Steric Hindrance | Organic Chemistry. YouTube.
  • A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds. Medires.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure. [Link]

  • Synthesis of methyl 4-oxocyclohexane-1-carboxylate. PrepChem.com. [Link]

  • Measuring Thermodynamic Stability. Chemistry Stack Exchange.
  • 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • Thermal Stability and Thermodynamic Performances of Pure Siloxanes and Their Mixtures in Organic Rankine Cycles. PSE Community.org.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl
  • (PDF) Some comments on the thermal stability of substituted ammonium, phosphonium, and arsonium permanganates and their use in alkane oxidation.
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

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Exploratory

The Ascendant Role of Oxane-4-Carboxylate Derivatives in Modern Chemistry: A Technical Guide

For Immediate Release In the landscape of contemporary drug discovery and materials science, the oxane-4-carboxylate scaffold has emerged as a cornerstone structural motif. This guide offers an in-depth exploration of th...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of contemporary drug discovery and materials science, the oxane-4-carboxylate scaffold has emerged as a cornerstone structural motif. This guide offers an in-depth exploration of the synthesis, properties, and applications of these versatile derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate and innovate within this chemical space. The inherent conformational preorganization and favorable physicochemical properties of the tetrahydropyran ring system render its derivatives prime candidates for modulating biological activity and engineering novel materials.

The Synthetic Repertoire: Crafting the Oxane-4-Carboxylate Core

The construction of the oxane-4-carboxylate framework can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of stereocontrol and substituent diversity. Key methodologies include intramolecular cyclization reactions, cycloaddition strategies, and modifications of pre-existing heterocyclic systems.

Intramolecular Cyclization: A Workhorse Strategy

One of the most robust and widely employed methods for synthesizing the tetrahydropyran ring is through intramolecular cyclization. A commercially viable synthesis of the parent tetrahydropyran-4-carboxylic acid involves a multi-step sequence commencing with the cyclization of diethyl malonate with bis(2-chloroethyl) ether to form diethyl tetrahydropyran-4,4-dicarboxylate. This intermediate is subsequently hydrolyzed to the corresponding dicarboxylic acid, followed by a controlled decarboxylation to yield the target oxane-4-carboxylic acid[1].

Experimental Protocol: Synthesis of Tetrahydropyran-4-carboxylic Acid [1]

  • Cyclization: Diethyl malonate and bis(2-chloroethyl) ether are reacted in the presence of a base to yield diethyl tetrahydropyran-4,4-dicarboxylate.

  • Hydrolysis: The resulting diester is hydrolyzed using a strong base, such as sodium hydroxide, to afford tetrahydropyran-4,4-dicarboxylic acid.

  • Decarboxylation: The dicarboxylic acid is carefully heated in a suitable solvent, such as xylene with paraffin oil, to induce decarboxylation and furnish tetrahydropyran-4-carboxylic acid.

Hetero-Diels-Alder Cycloaddition: Access to Functionalized Scaffolds

The hetero-Diels-Alder reaction provides an efficient route to highly functionalized tetrahydropyran rings. This strategy involves the [4+2] cycloaddition of a diene with an aldehyde, often catalyzed by a Lewis acid, to construct the heterocyclic core in a stereocontrolled manner. This approach is particularly valuable for accessing substituted oxane derivatives that can serve as advanced intermediates in the synthesis of complex natural products and pharmaceuticals[2].

Esterification and Amidation: Diversification of the Carboxylate Moiety

The carboxylic acid functionality at the C4 position serves as a versatile handle for further derivatization. Standard esterification procedures, for instance, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, readily provide the corresponding esters. For example, methyl tetrahydropyran-4-carboxylate can be synthesized by reacting tetrahydropyran-4-carboxylic acid with methanol under acidic conditions. Similarly, amidation reactions with a wide range of primary and secondary amines can be employed to generate a diverse library of oxane-4-carboxamides, expanding the chemical space for biological screening.

Synthesis_Pathways cluster_cyclization Intramolecular Cyclization cluster_cycloaddition Hetero-Diels-Alder cluster_derivatization Carboxylate Derivatization Diethyl Malonate Diethyl Malonate Diester Diester Diethyl Malonate->Diester bis(2-chloroethyl) ether Diacid Diacid Diester->Diacid Hydrolysis THP-4-COOH Tetrahydropyran-4- carboxylic Acid Diacid->THP-4-COOH Decarboxylation Ester Ester THP-4-COOH->Ester Alcohol, H+ Amide Amide THP-4-COOH->Amide Amine, Coupling Agent Diene Diene Functionalized THP Functionalized THP Diene->Functionalized THP Aldehyde, Lewis Acid

Figure 1: Key synthetic routes to oxane-4-carboxylate derivatives.

Physicochemical Properties and Structural Insights

The physicochemical properties of oxane-4-carboxylate derivatives are significantly influenced by the nature of the substituents on both the tetrahydropyran ring and the carboxylate group. The parent compound, tetrahydropyran-4-carboxylic acid, is a white to light yellow crystalline powder with a density of approximately 1.185 g/cm³. Its methyl ester derivative is a colorless liquid. The tetrahydropyran ring imparts a degree of conformational rigidity and can influence properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Spectroscopic Characterization

The structural elucidation of oxane-4-carboxylate derivatives relies heavily on standard spectroscopic techniques.

Technique Key Features for Oxane-4-Carboxylate Derivatives
¹H NMR Signals for the oxane ring protons typically appear in the range of 1.5-4.0 ppm. The protons on the carbons adjacent to the oxygen atom (C2 and C6) are the most deshielded. The proton at C4 is also a key diagnostic signal.
¹³C NMR The carbonyl carbon of the carboxylate group gives a characteristic signal in the downfield region (170-180 ppm). The carbons of the oxane ring appear in the aliphatic region, with the carbons adjacent to the oxygen being the most downfield.
IR Spectroscopy A strong absorption band corresponding to the C=O stretch of the carboxylic acid or ester is observed around 1700-1750 cm⁻¹. A broad O-H stretch is also present for the carboxylic acid derivatives in the region of 2500-3300 cm⁻¹.
Mass Spectrometry The molecular ion peak provides the molecular weight of the compound. Fragmentation patterns can give further structural information about the substituents on the oxane ring.

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules and approved drugs[2]. The inclusion of this ring system can enhance pharmacokinetic properties, such as improved solubility and metabolic stability, making it an attractive component in the design of novel therapeutics[3].

As Pharmaceutical Intermediates

Oxane-4-carboxylate derivatives are valuable building blocks in the synthesis of a wide array of pharmaceutical agents. They serve as precursors for drugs targeting a range of therapeutic areas, including antiviral, anti-inflammatory, and anticancer agents[4]. The ability to readily functionalize both the carboxylate group and the tetrahydropyran ring allows for the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates.

In Bioactive Molecules

The oxane ring is a key structural feature in numerous natural products with potent biological activities. For instance, the marine natural product neopeltolide, which exhibits powerful antiproliferative effects, contains a tetrahydropyran ring within its macrolactone structure[2]. Synthetic efforts towards such complex molecules often rely on the stereoselective construction of substituted tetrahydropyran intermediates.

Enzyme Inhibition

Derivatives of oxane-4-carboxylic acid have been investigated as inhibitors of various enzymes. The rigid conformation of the tetrahydropyran ring can help to position key functional groups for optimal interaction with the active site of a target enzyme. This pre-organization can lead to higher binding affinities and improved selectivity compared to more flexible acyclic analogues.

Applications Oxane-4-Carboxylate Core Oxane-4-Carboxylate Core Pharmaceutical Intermediates Pharmaceutical Intermediates Oxane-4-Carboxylate Core->Pharmaceutical Intermediates Versatile Building Blocks Bioactive Molecules Bioactive Molecules Oxane-4-Carboxylate Core->Bioactive Molecules Privileged Scaffold Enzyme Inhibitors Enzyme Inhibitors Oxane-4-Carboxylate Core->Enzyme Inhibitors Conformational Rigidity Materials Science Materials Science Oxane-4-Carboxylate Core->Materials Science Monomeric Units Antiviral Agents Antiviral Agents Pharmaceutical Intermediates->Antiviral Agents Anti-inflammatory Drugs Anti-inflammatory Drugs Pharmaceutical Intermediates->Anti-inflammatory Drugs Anticancer Agents Anticancer Agents Pharmaceutical Intermediates->Anticancer Agents Natural Products Natural Products Bioactive Molecules->Natural Products Improved Pharmacokinetics Improved Pharmacokinetics Bioactive Molecules->Improved Pharmacokinetics

Figure 2: Major application areas of oxane-4-carboxylate derivatives.

Future Perspectives

The field of oxane-4-carboxylate chemistry continues to evolve, driven by the demand for novel therapeutic agents and advanced materials. Future research will likely focus on the development of more efficient and stereoselective synthetic methods to access a wider range of structurally diverse derivatives. Furthermore, a deeper understanding of the structure-property relationships will enable the rational design of molecules with tailored biological activities and material properties. The exploration of these derivatives in areas such as polymer chemistry and as probes for chemical biology is also anticipated to expand significantly.

References

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]

  • Methyl Tetrahydropyran-4-carboxylate CAS 110238-91-0 - Home Sunshine Pharma. (n.d.). Retrieved February 14, 2026, from [Link]

  • Fuwa, H. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 14(4), 65. [Link]

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Protocols & Analytical Methods

Method

Application Note: Reaction Conditions for Ring-Closing Synthesis of Oxane Carboxylates

Abstract & Strategic Overview The oxane (tetrahydropyran or THP) ring featuring a carboxylate moiety—specifically tetrahydropyran-2-carboxylate —is a privileged pharmacophore found in polyether antibiotics (e.g., monensi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The oxane (tetrahydropyran or THP) ring featuring a carboxylate moiety—specifically tetrahydropyran-2-carboxylate —is a privileged pharmacophore found in polyether antibiotics (e.g., monensin), marine macrolides (e.g., neopeltolide), and diverse peptidomimetics.[1]

Synthesizing this motif with high diastereocontrol requires selecting the appropriate ring-closing strategy based on the precursor's oxidation state and substitution pattern. This guide details two high-fidelity protocols:

  • Intramolecular Oxa-Michael Addition: Best for 2-substituted oxanes starting from

    
    -hydroxy-
    
    
    
    -unsaturated esters.
  • Prins Cyclization: Best for constructing the ring from homoallylic alcohols and glyoxylates, particularly for 2,4-disubstituted systems.[1]

Mechanistic Selection Guide

The choice of method depends heavily on the available linear precursor.[1]

SelectionStrategy Start Precursor Availability HydroxyEster ε-Hydroxy-α,β-unsaturated Ester Start->HydroxyEster HomoAllyl Homoallylic Alcohol + Aldehyde Start->HomoAllyl MethodA Method A: Intramolecular Oxa-Michael Addition HydroxyEster->MethodA Base or Acid Cat. MethodB Method B: Lewis Acid Prins Cyclization HomoAllyl->MethodB Lewis Acid (e.g., TMSOTf) OutcomeA Outcome: THP-2-carboxylate (Thermodynamic cis-selectivity) MethodA->OutcomeA OutcomeB Outcome: 2,4-Disubstituted THP (Kinetic chair-like TS) MethodB->OutcomeB

Figure 1: Strategic decision tree for selecting the ring-closing methodology based on substrate availability and desired substitution pattern.

Protocol A: Intramolecular Oxa-Michael Addition

This method utilizes the 6-endo-trig cyclization of an alcohol onto an electron-deficient alkene (acrylate). It is the most direct route to tetrahydropyran-2-carboxylates.

Mechanism & Stereocontrol

The reaction is reversible.[1] Under thermodynamic control (bases like NaH or KOtBu), the reaction equilibrates to the most stable conformer, typically placing the C2-ester and C6-substituent in a cis-diequatorial arrangement to minimize 1,3-diaxial interactions.[1]

Detailed Protocol

Target: cis-6-Methyltetrahydropyran-2-carboxylic acid ethyl ester.

Reagents:

  • Substrate: Ethyl (E)-7-hydroxyoct-2-enoate (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (0.1 – 0.5 equiv)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Quench: Saturated NH₄Cl solution[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve the hydroxy-acrylate substrate in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add NaH (0.2 equiv) in one portion. Note: Evolution of H₂ gas will occur.[1]

  • Reaction: Allow the mixture to warm to room temperature (23 °C). Stir for 4–12 hours.

    • Monitoring: Monitor by TLC (stain with KMnO₄; the starting material is UV active, the product is not).[1] Look for the disappearance of the acrylate spot.[1]

  • Quench: Once conversion is >95%, cool back to 0 °C and carefully quench with sat. NH₄Cl.[1]

  • Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Critical Parameter: Thermodynamic Equilibration If the trans isomer is observed (kinetic product), resubmit the mixture to the reaction conditions with a slightly stronger base (e.g., KOtBu in tBuOH) and heat to 50 °C to drive the equilibrium toward the cis-isomer.[1]

Protocol B: Lewis Acid-Mediated Prins Cyclization

The Prins cyclization is robust for generating 2,4-disubstituted oxanes.[1] By reacting a homoallylic alcohol with a glyoxylate, the carboxylate is introduced at the C2 position.[1]

Mechanism

The reaction proceeds via an oxocarbenium ion intermediate.[2] The cyclization forms a carbocation at C4, which traps a nucleophile (often the conjugate base or an external halide).[1]

PrinsMechanism Reactants Homoallylic Alcohol + Ethyl Glyoxylate Oxocarbenium Oxocarbenium Ion Intermediate Reactants->Oxocarbenium Lewis Acid (TMSOTf) ChairTS Chair-like TS (Stereo-determining) Oxocarbenium->ChairTS Product cis-2,4-Disubstituted Oxane Carboxylate ChairTS->Product Cyclization & Nu- Trapping

Figure 2: Mechanistic flow of the Prins cyclization showing the critical chair-like transition state that dictates stereochemistry.

Detailed Protocol

Target: Ethyl 4-hydroxytetrahydropyran-2-carboxylate (via hydrolysis of trifluoroacetate intermediate).

Reagents:

  • Substrate 1: 3-Buten-1-ol (Homoallylic alcohol) (1.0 equiv)

  • Substrate 2: Ethyl Glyoxylate (50% in toluene) (1.2 equiv)[1]

  • Lewis Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.0 equiv) or TFA (Trifluoroacetic acid)[1]

  • Solvent: Dichloromethane (DCM), anhydrous[1]

Step-by-Step Procedure:

  • Setup: Charge a dried flask with Ethyl Glyoxylate and 3-Buten-1-ol in anhydrous DCM (0.2 M) under Nitrogen.

  • Acid Addition: Cool to 0 °C. Add TMSOTf dropwise via syringe.

    • Caution: TMSOTf is fuming and corrosive.

  • Cyclization: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Hydrolysis (Critical): The initial product is often a silyl ether or trifluoroacetate at C4.[1] Add 1M HCl (aq) and stir vigorously for 30 mins to hydrolyze to the free alcohol.

  • Workup: Separate layers. Extract aqueous layer with DCM.[1] Wash organics with sat.[1] NaHCO₃ (to neutralize acid) and brine.[1]

  • Purification: Silica gel chromatography. The 4-OH group makes the product polar; use a gradient of 20% to 50% EtOAc in Hexanes.

Optimization of Reaction Conditions

The following table summarizes how critical variables impact the yield and diastereomeric ratio (dr) for oxane synthesis.

VariableConditionImpact on Oxa-MichaelImpact on Prins
Solvent THF / tBuOHTHF promotes thermodynamic control; tBuOH assists proton transfer.DCM is standard; Nitromethane accelerates rate but may lower dr.
Temperature 0 °C

50 °C
Higher temp favors thermodynamic cis-isomer (reversible).Low temp (-78

0 °C) favors cis-2,6 selectivity (kinetic).[1]
Catalyst Base vs. AcidNaH/KOtBu (Base) preferred for esters.[1] Acid causes transesterification side reactions.TMSOTf / InCl₃ . Strong Lewis acids required to generate oxocarbenium.
Concentration 0.05 M - 0.1 MDilute conditions essential to prevent intermolecular polymerization.0.1 M - 0.5 M. Less sensitive to concentration than Michael.

Troubleshooting & Quality Control

Common Failure Modes
  • Retro-Michael Reaction (Protocol A): If the yield is low, the base may be inducing the reverse reaction (ring opening).[1]

    • Fix: Switch to a catalytic base (KOtBu, 10 mol%) or use a Brønsted acid catalyst (e.g., TfOH) if the substrate tolerates it.[1]

  • Polymerization (Protocol A): Intermolecular addition competes with cyclization.[1]

    • Fix: High dilution technique. Add the substrate slowly (syringe pump) to the catalyst solution.[1]

  • Epimerization at C2 (Protocol B): The

    
    -proton of the ester is acidic.[1]
    
    • Fix: Avoid prolonged exposure to basic workup conditions.[1] Use rapid NaHCO₃ washes.[1]

Analytical Validation (NMR Signatures)
  • H2 Proton (Anomeric-like): Look for the doublet of doublets (dd) at 3.5–4.2 ppm.[1]

  • Coupling Constants (

    
     values): 
    
    • cis-2,6-disubstituted: Axial-Axial coupling (

      
       Hz) indicates the substituents are equatorial.
      
    • trans-isomer: Smaller couplings (

      
       Hz) indicate axial/equatorial relationships.[1]
      

References

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans. MDPI Marine Drugs. (2018). Describes acid-mediated cyclization of vinylsilyl alcohols. Link[1]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans. Beilstein J. Org.[2] Chem. (2021).[1][3] Comprehensive review of Prins conditions. Link

  • Catalytic Enantioselective Intramolecular Oxa-Michael Reaction. J. Am. Chem. Soc. (2023).[1][4][5][6][7] Modern organocatalytic approaches for high enantioselectivity.[6][8] Link[1]

  • Direct synthesis of tetrahydropyran-4-ones via Prins cyclization. Org. Biomol. Chem. (2012).[1] Rhenium-catalyzed variations.[8][9] Link

  • Tetrahydropyran Synthesis Protocols. Organic Chemistry Portal. Aggregated reactions and primary literature summaries. Link

Sources

Application

Application Notes and Protocols for Methyl 4-ethyloxane-4-carboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific safety and handling data for Methyl 4-ethyloxane-4-carboxylate is not extensively available in public literature or safety data...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and handling data for Methyl 4-ethyloxane-4-carboxylate is not extensively available in public literature or safety data sheets at the time of this publication. The following protocols and recommendations are synthesized from established best practices for handling structurally similar compounds, namely cyclic ethers and carboxylic esters.[1][2] It is imperative to treat this and any new or uncharacterized compound as potentially hazardous. A thorough risk assessment should be conducted before commencing any work.[3]

Introduction and Compound Profile

Methyl 4-ethyloxane-4-carboxylate is a substituted cyclic ether ester. Its structure suggests properties common to both functional groups, which dictates the necessary precautions for its handling and storage. The oxane ring, a saturated six-membered heterocycle containing oxygen, is a key feature, while the methyl ester group is a common moiety in organic synthesis and drug discovery. Given the novelty of this specific molecule, this guide provides a conservative and safety-focused framework for its use in a laboratory setting.

Predicted Physicochemical Properties

The following table outlines the predicted properties of Methyl 4-ethyloxane-4-carboxylate based on its chemical structure.

PropertyPredicted Value/InformationRationale/Source
Molecular Formula C₉H₁₆O₃Structural Analysis
Molecular Weight 172.22 g/mol Structural Analysis
Appearance Colorless liquid (predicted)Based on similar short-chain esters and ethers.[4]
Boiling Point Not Determined---
Flash Point Not DeterminedLikely combustible, similar to other organic esters.
Solubility Limited solubility in water; soluble in common organic solvents.The ester and ether functionalities allow for some polarity and hydrogen bonding with water, but the alkyl chain reduces miscibility.[5]
CAS Number Not readily available---

Hazard Identification and Risk Management

While specific toxicological data is unavailable, the chemical structure allows for the anticipation of potential hazards. All new compounds of unknown toxicity should be treated as hazardous.[3]

  • Eye Irritation: Esters and ethers can cause serious eye irritation upon contact.[6]

  • Skin Irritation: Prolonged or repeated skin contact may lead to irritation or dermatitis.[6]

  • Respiratory Tract Irritation: Vapors may cause irritation to the respiratory system.[6] Many esters are volatile, and their vapors can be irritating or toxic.[1]

  • Peroxide Formation: Cyclic ethers are known to form explosive peroxides upon exposure to air and light.[7][2] This is a critical consideration for long-term storage.

Fundamental Safety Principles

Four fundamental principles should always be applied when working with this compound:[3]

  • Plan Ahead: Identify and assess potential hazards before starting any experiment.[3]

  • Minimize Exposure: Use engineering controls and personal protective equipment to avoid skin and inhalation exposure.[3]

  • Do Not Underestimate Risks: Treat the compound as hazardous, especially given the lack of specific toxicity data.[3]

  • Be Prepared for Accidents: Know the location of safety equipment and emergency procedures before you begin.[3][8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against chemical exposure in the laboratory.[6][8][9]

Protection TypeSpecificationRationale and Best Practices
Eye & Face Protection Chemical splash goggles or a face shield worn over safety glasses.[1][6]Protects against splashes and vapors. Standard safety glasses are insufficient.[10]
Hand Protection Chemical-resistant gloves (e.g., Butyl, Viton®, or heavy-duty Nitrile).[11][12]Esters and other organic solvents can degrade common glove materials. Butyl gloves offer excellent resistance to esters.[13] Always inspect gloves for defects before use and remove them before touching common surfaces like doorknobs.[6][10]
Body Protection Flame-resistant lab coat, fully fastened.[3][6]Protects skin and clothing from splashes.
Footwear Closed-toe shoes.[1][6]Protects feet from spills.
Respiratory Protection Not typically required for small-scale use in a certified chemical fume hood.If working outside of a fume hood or with large quantities, a risk assessment should be performed to determine if a respirator is necessary.[6]

Engineering Controls for Safe Handling

Engineering controls are designed to minimize exposure by isolating the hazard.

  • Chemical Fume Hood: All handling of Methyl 4-ethyloxane-4-carboxylate that may generate vapors (e.g., transferring, heating, mixing) must be conducted inside a properly functioning chemical fume hood.[1][14]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][8] In case of accidental exposure, flush the affected area for at least 15 minutes.[6][15]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[3]

Experimental Protocols: Handling and Storage

Protocol for Safe Handling

This protocol outlines the step-by-step procedure for safely handling Methyl 4-ethyloxane-4-carboxylate in a laboratory setting.

Preparation:

  • Confirm that a current Safety Data Sheet (SDS) is not available and you are proceeding based on general best practices.

  • Don all required PPE as outlined in Section 3.

  • Ensure the chemical fume hood is on and operating correctly.

  • Prepare your work area by removing any unnecessary items and ensuring it is clean.[14]

  • Have spill cleanup materials readily available.

Procedure:

  • Transport the chemical container in a secondary, shatter-resistant carrier.[12]

  • Securely place the container in the fume hood.

  • Slowly open the container, pointing the opening away from your face.[6]

  • Use a pipette or other designated tool to transfer the required amount of the liquid. Never pipette by mouth.[1][14]

  • If heating the compound, use a heating mantle and a reflux condenser to prevent the escape of volatile substances.[16] Do not use an open flame.[16]

  • Tightly seal the container immediately after use.

  • Clean any contaminated glassware and surfaces within the fume hood.

  • Properly dispose of any contaminated disposable items (e.g., pipette tips, gloves) in a designated hazardous waste container.[17]

  • After completing the work, remove your gloves and wash your hands thoroughly with soap and water.[1][3]

Protocol for Safe Storage

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.[6]

Storage Conditions:

  • Location: Store in a cool, dry, well-ventilated area.[7][5]

  • Cabinet: Use a dedicated flammable liquids storage cabinet if available.[18]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[5][18]

  • Light: Store in an opaque or amber bottle to protect from light, which can accelerate peroxide formation.[2]

  • Container: Keep the container tightly closed to prevent evaporation and exposure to air.[5]

Peroxide Formation Management:

  • Upon receiving and opening the container for the first time, write the date on the label.[7]

  • If the compound is to be stored for an extended period (e.g., over 12 months), it should be tested for the presence of peroxides before use.

  • Dispose of any material that is past its recommended shelf life or if visual signs of peroxide formation (e.g., crystal formation) are present.

Incompatible Materials: It is essential to segregate incompatible substances to prevent dangerous reactions.[19]

Incompatible WithHazard
Strong Oxidizing Agents Can cause violent reactions, fire, or explosions.
Strong Acids and Bases Can catalyze decomposition or hydrolysis.
Reducing Agents May react exothermically.

Visualization of Workflows

Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 1. Conduct Risk Assessment prep2 2. Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 3. Prepare Fume Hood & Workspace prep2->prep3 handle1 4. Transfer Compound Carefully prep3->handle1 handle2 5. Perform Experimental Steps handle1->handle2 handle3 6. Securely Close Container handle2->handle3 clean1 7. Decontaminate Workspace handle3->clean1 clean2 8. Dispose of Waste Properly clean1->clean2 clean3 9. Remove PPE & Wash Hands clean2->clean3

Caption: Workflow for handling Methyl 4-ethyloxane-4-carboxylate.

Emergency Spill Response Plan

Caption: Decision tree for responding to a chemical spill.

Emergency and First Aid Procedures

Be prepared for accidents by knowing the appropriate first aid response.[3]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[6][20] If irritation persists, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person.[21] Seek immediate medical attention.
Spill Cleanup

Only trained personnel should clean up chemical spills.[15]

  • Minor Spill (<100 mL):

    • Alert others in the area.[20]

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).[20] Do not use combustible materials like paper towels to absorb large quantities.

    • Work from the outside of the spill inward to absorb the liquid.[20]

    • Collect the contaminated absorbent material into a sealable, labeled hazardous waste container.[17]

    • Clean the spill area with a suitable decontaminating solution.

  • Major Spill (>100 mL or any spill you are not comfortable handling):

    • Evacuate the immediate area.[15]

    • Alert your supervisor and institutional safety office immediately.

    • Close the doors to the affected area to contain vapors.

    • Wait for the trained emergency response team.[17]

Waste Disposal

All waste containing Methyl 4-ethyloxane-4-carboxylate, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Collect waste in a properly labeled, sealed, and puncture-resistant container.[17]

  • Do not mix with incompatible waste streams.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

References

  • Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters. (n.d.). Benchchem.
  • Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group. Retrieved February 14, 2026, from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved February 14, 2026, from [Link]

  • Chemical Segregation and Storage Table. (n.d.). ORS.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 14, 2026, from [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab. (2024, July 11). Moravek. Retrieved February 14, 2026, from [Link]

  • Ether. (n.d.). Cargo Handbook. Retrieved February 14, 2026, from [Link]

  • Recommended Procedures for the Safe Storage of Chemicals in Laboratories. (n.d.). Towson University.
  • Esters in Industrial Coatings: Do You Need Butyl Gloves? (2026, February 8). Inland Empire Safety & Supply. Retrieved February 14, 2026, from [Link]

  • Personal Protective Equipment Hand and Arm Protection (Appendix D). (n.d.).
  • Chemical Spill Response Procedure. (n.d.). University of Manitoba.
  • Chemical Spills. (n.d.). Florida State University Emergency Management. Retrieved February 14, 2026, from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). (2011). National Academies Press. Retrieved February 14, 2026, from [Link]

  • Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved February 14, 2026, from [Link]

  • Chemical Safety Guide, 5th Ed. (n.d.). ORS.
  • Lab Safety Equipment & PPE. (n.d.). ChemTalk. Retrieved February 14, 2026, from [Link]

  • Methyl Tetrahydropyran-4-carboxylate CAS 110238-91-0. (n.d.). Home Sunshine Pharma.
  • Material Safety Data Sheet. (2011, January 4). Synquest Labs.
  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved February 14, 2026, from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Oxane Ring Formation

Welcome to the technical support center for oxane synthesis. The formation of saturated oxygen-containing heterocycles, such as tetrahydropyrans (oxanes), is a cornerstone of modern organic synthesis, particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for oxane synthesis. The formation of saturated oxygen-containing heterocycles, such as tetrahydropyrans (oxanes), is a cornerstone of modern organic synthesis, particularly in the fields of natural product synthesis and drug development. However, the intramolecular cyclization reactions used to form these rings are often plagued by competing side reactions that can drastically reduce yields and complicate purification.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the most common challenges encountered during oxane ring formation. By understanding the mechanistic basis of these side reactions, you can strategically design your experiments to favor the desired cyclization pathway.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both a diagnosis and a robust, mechanistically-grounded solution.

Q1: My reaction yield is low, and I'm isolating a significant amount of an alkene byproduct. What is happening and how can I fix it?

Diagnosis: You are likely observing a competing E2 (bimolecular elimination) reaction. This is one of the most common side reactions in intramolecular Williamson ether synthesis, where a base is used to deprotonate a hydroxyl group, which then acts as a nucleophile to displace a leaving group on the same molecule.[1][2] Instead of attacking the carbon with the leaving group (an SN2 reaction), the alkoxide is acting as a base and abstracting a proton from the adjacent carbon, leading to the formation of a double bond.[2][3]

Causality & Mechanistic Insights: The competition between SN2 (cyclization) and E2 (elimination) is governed by several factors:

  • Steric Hindrance: If the carbon bearing the leaving group is sterically hindered (secondary or tertiary), the nucleophile may find it easier to access a proton on an adjacent carbon, favoring elimination.[1][4]

  • Base Strength & Steric Bulk: A strong, bulky base (e.g., potassium tert-butoxide) is more likely to act as a base than a nucleophile, promoting elimination.[2]

  • Leaving Group Position: For E2 elimination to occur, the proton being abstracted and the leaving group must be in an anti-periplanar conformation. This is particularly relevant in cyclic or conformationally restricted systems.[5][6]

Solutions to Favor Cyclization over Elimination:

  • Choice of Base:

    • Use a Non-Hindered, Non-Nucleophilic Base: Sodium hydride (NaH) is an excellent choice. It is a strong base that deprotonates the alcohol to form the alkoxide and hydrogen gas, which bubbles out of the solution.[4] Since the hydride itself is consumed, the resulting alkoxide is the primary basic/nucleophilic species, minimizing side reactions from the base itself.

    • Consider Weaker Bases: For sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) can be effective, particularly in polar aprotic solvents.

  • Substrate Design:

    • Primary Leaving Group: Whenever possible, design your synthesis so the intramolecular SN2 reaction occurs at a primary carbon.[1] Primary alkyl halides are much less prone to elimination than secondary or tertiary ones.[1][4]

    • Leaving Group Quality: Use a good leaving group (e.g., tosylate, mesylate, or iodide) to ensure the SN2 reaction is as fast as possible.

  • Reaction Conditions:

    • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can selectively disfavor the E2 pathway.[1]

    • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the counter-ion (e.g., Na⁺) but leave the alkoxide nucleophile "naked" and highly reactive, accelerating the desired SN2 cyclization.[7][8] Protic solvents can hydrogen-bond with and stabilize the nucleophile, reducing its reactivity and potentially favoring elimination.[7]

Q2: I'm attempting an acid-catalyzed cyclization of a diol or unsaturated alcohol, but I'm getting a mixture of isomers, including furan rings instead of the expected pyran ring.

Diagnosis: This issue points to the formation of unstable carbocation intermediates that undergo rearrangement before cyclization can occur.[9][10] Acid-catalyzed cyclizations typically proceed by protonating an alcohol or alkene, leading to a carbocation. If this carbocation can rearrange to a more stable form (e.g., from secondary to tertiary), it will, leading to undesired constitutional isomers.[11] The formation of five-membered furan rings often competes with six-membered pyran ring formation and can be kinetically or thermodynamically favored under certain conditions.

Causality & Mechanistic Insights:

  • Carbocation Stability: The driving force for rearrangement is the formation of a more stable carbocation (tertiary > secondary > primary).[9] This can happen via a 1,2-hydride shift or a 1,2-alkyl shift.[11]

  • Baldwin's Rules: These rules predict the kinetic favorability of ring-closing reactions based on the trajectory of attack. For forming a 6-membered ring via attack of an oxygen nucleophile on a carbocation (a 6-exo-trig process), the reaction is generally favored. However, the competing 5-exo-trig closure is also favored and often faster.[12][13][14][15] The outcome depends on the specific substrate and conditions.

Solutions to Minimize Rearrangements and Control Ring Size:

  • Use Milder Lewis Acids: Instead of strong Brønsted acids (like H₂SO₄ or TsOH), which readily generate carbocations prone to rearrangement, consider using milder Lewis acids.[16] Reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can promote cyclization under gentler conditions.

  • Substrate Control:

    • Design the substrate to form a stable carbocation directly at the desired position, minimizing the thermodynamic driving force for rearrangement.

    • Introduce directing groups. For instance, the presence of a silicon group on an alkenyl alcohol has been shown to be necessary for clean, acid-catalyzed cyclization to tetrahydropyrans, preventing side reactions.[16][17]

  • Employ Mercury-Mediated Cyclization: Oxymercuration-demercuration is a classic method that proceeds through a mercurinium ion intermediate rather than a free carbocation. This pathway effectively suppresses rearrangements and can provide excellent regioselectivity for 6-membered ring formation.

Q3: My reaction is producing a high molecular weight, insoluble material, and very little of my desired cyclic ether.

Diagnosis: You are observing intermolecular side reactions that lead to oligomerization or polymerization. Instead of the nucleophile and electrophile on the same molecule reacting (intramolecular), they are reacting with other molecules in the solution (intermolecular).

Causality & Mechanistic Insights: This is a classic kinetic competition. The intramolecular reaction is a first-order process (rate ∝ [substrate]), while the intermolecular reaction is a second-order process (rate ∝ [substrate]²). Therefore, at high concentrations, the second-order intermolecular reaction will dominate. At very low concentrations, the first-order intramolecular cyclization is favored. This is the basis of the High Dilution Principle .[18]

Solutions to Favor Intramolecular Cyclization:

  • Apply the High Dilution Principle: The most effective strategy is to maintain an extremely low concentration of the starting material throughout the reaction.

    • Slow Addition: The best way to achieve this is by using a syringe pump to slowly add a solution of your substrate to a large volume of refluxing solvent containing the base or catalyst.[18][19] This ensures the concentration of the substrate is always near zero, making intermolecular collisions statistically insignificant.

    • Large Solvent Volume: If a syringe pump is not available, dissolving the substrate in a very large volume of solvent can also work, though it is often less efficient and requires more resources.[18]

  • Template Effects: In some cases, a cation can coordinate to multiple heteroatoms in the substrate, holding it in a conformation that favors cyclization. This "template effect" can be achieved by using specific salts (e.g., cesium or potassium salts) that can pre-organize the molecule for the intramolecular reaction.

Visualizing Competing Reaction Pathways

The diagram below illustrates the critical decision point for a halo-alcohol substrate under basic conditions. The desired pathway (intramolecular SN2) leads to the oxane ring, while competing pathways lead to elimination or polymerization.

G sub Halo-alcohol Substrate + Base alkoxide Alkoxide Intermediate sub->alkoxide Deprotonation sn2 Desired Oxane Ring alkoxide->sn2 Intramolecular S_N2 (Favored by Low Conc.) e2 Alkene Byproduct alkoxide->e2 E2 Elimination (Favored by Steric Hindrance) inter Polymer/Dimer alkoxide->inter Intermolecular S_N2 (Favored by High Conc.)

Caption: Competing pathways in oxane synthesis.

Frequently Asked Questions (FAQs)

Q: How does the choice of solvent really impact my intramolecular Williamson ether synthesis?

A: The solvent plays a critical role in modulating the reactivity of the nucleophile. In an intramolecular Williamson ether synthesis, the nucleophile is the deprotonated alcohol (alkoxide).

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the best choice.[1][7] They possess a strong dipole moment that can effectively solvate the cation (like Na⁺ or K⁺), but they cannot act as hydrogen bond donors. This leaves the anionic alkoxide nucleophile poorly solvated, or "naked," making it highly reactive and significantly accelerating the rate of the desired SN2 cyclization.[7]

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents should generally be avoided. They can form a "cage" of hydrogen bonds around the alkoxide nucleophile, stabilizing it and drastically reducing its nucleophilicity.[7] This slows down the SN2 reaction, giving competing side reactions like E2 more time to occur.[20]

Q: What are Baldwin's Rules and why are they important for oxane synthesis?

A: Baldwin's Rules are a set of empirical guidelines that predict the relative favorability of different ring-closing reactions.[12][14][15] They are based on the geometric requirements for orbital overlap between the nucleophile and the electrophile. The rules classify cyclizations based on:

  • Ring size (e.g., 6 -membered ring).

  • Bond cleavage (exo or endo to the newly formed ring). For oxane formation, the leaving group is on a carbon that becomes part of the ring chain, but the bond being broken is outside the ring, so it's an exo process.

  • Geometry of the electrophilic carbon (tet for sp³, trig for sp², dig for sp). For an SN2 reaction, the carbon is sp³ hybridized, making it a tet process.

For the formation of a six-membered oxane ring via an SN2 reaction, the classification is 6-exo-tet . According to Baldwin's rules, all exo-tet cyclizations are favored, which aligns with the observation that six-membered rings are readily formed by this method.[21] These rules help chemists predict whether a planned cyclization is kinetically feasible before heading into the lab.[13]

Data Summary Tables

Table 1: Guide to Solvent Selection for Intramolecular SN2 Cyclization

SolventTypeDielectric Constant (ε)Boiling Point (°C)Suitability for Oxane FormationRationale
DMF Polar Aprotic37153Excellent High polarity solvates cations, leaves nucleophile highly reactive.[1]
DMSO Polar Aprotic47189Excellent Similar to DMF, excellent for SN2 reactions. Can be hard to remove.[22]
Acetonitrile Polar Aprotic3882Good Good choice, lower boiling point makes for easier workup.[1]
THF Polar Aprotic7.666Moderate Less polar, may result in slower reaction rates.
Ethanol Polar Protic2478Poor Solvates and deactivates the alkoxide nucleophile via H-bonding.[7]
Water Polar Protic80100Very Poor Strongly solvates the nucleophile, significantly slowing the SN2 reaction.

Table 2: Base Selection for Intramolecular Williamson Ether Synthesis

BaseFormulaTypeKey CharacteristicsBest Use Case
Sodium Hydride NaHStrong, Non-nucleophilicIrreversibly deprotonates alcohol; byproduct (H₂) is a gas.[4]General purpose, highly reliable for minimizing side reactions.
Potassium tert-Butoxide KOtBuStrong, BulkyHighly effective base, but steric bulk can favor E2 elimination.Use with caution; best for substrates where E2 is not possible.
Cesium Carbonate Cs₂CO₃Mild, Weakly BasicSoluble in organic solvents, good for sensitive substrates.When a strong base causes decomposition or elimination.
Sodium Hydroxide NaOHStrong, NucleophilicCan act as a nucleophile itself; water byproduct can interfere.Less ideal; use only if other bases are not available.

Experimental Protocol: High-Dilution Synthesis of a Substituted Tetrahydropyran

This protocol describes the formation of an oxane ring from a linear halo-alcohol precursor using the high-dilution technique to minimize polymerization.

Objective: To synthesize 2-phenyltetrahydropyran from 5-bromo-1-phenylpentan-1-ol.

Reagents & Equipment:

  • 5-bromo-1-phenylpentan-1-ol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Drying agent (e.g., anhydrous MgSO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Syringe pump and gas-tight syringe

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation:

    • Set up a three-neck flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum under an inert atmosphere.

    • To the flask, add anhydrous THF (e.g., 200 mL for a 1 mmol scale reaction to ensure high dilution).

    • Carefully wash the NaH (1.2 equivalents) with anhydrous hexane to remove the mineral oil, and then suspend the NaH in the THF.

  • High-Dilution Addition:

    • Dissolve the 5-bromo-1-phenylpentan-1-ol (1.0 equivalent) in a separate flask with anhydrous THF (e.g., 50 mL).

    • Draw this solution into the gas-tight syringe and place it on the syringe pump.

    • Heat the NaH suspension in the main reaction flask to reflux.

    • Using the syringe pump, add the substrate solution to the refluxing NaH suspension over a period of 4-8 hours. Causality Note: This slow addition is the most critical step to ensure the concentration of the substrate remains extremely low, thereby kinetically favoring the first-order intramolecular cyclization over the second-order intermolecular polymerization.[18][19]

  • Reaction Monitoring & Workup:

    • After the addition is complete, allow the reaction to stir at reflux for an additional hour.

    • Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.

    • Cool the reaction to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl to destroy any excess NaH.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel to isolate the pure 2-phenyltetrahydropyran.

Troubleshooting Workflow Diagram

If you are experiencing low yields in your oxane synthesis, follow this decision tree to diagnose the problem.

TroubleshootingWorkflow start Low Yield of Oxane Ring q1 What are the major side products? start->q1 Analyze Byproducts a_alkene Diagnosis: E2 Elimination is Dominating q1->a_alkene Alkene a_polymer Diagnosis: Intermolecular Reaction is Dominating q1->a_polymer Polymer / High MW material a_isomers Diagnosis: Carbocation Rearrangement (Acid-Catalyzed) q1->a_isomers Isomers / Rearranged Products a_sm Diagnosis: Reaction Not Proceeding q1->a_sm Starting Material Recovered sol_alkene 1. Use less bulky base (NaH) 2. Ensure primary leaving group 3. Lower reaction temperature a_alkene->sol_alkene Solution sol_polymer 1. Use High Dilution Principle (Syringe Pump) 2. Drastically increase solvent volume a_polymer->sol_polymer Solution sol_isomers 1. Use milder Lewis acid 2. Avoid strong Brønsted acids 3. Consider non-carbocation methods a_isomers->sol_isomers Solution sol_sm 1. Check base/catalyst activity 2. Use a better leaving group (e.g., -OTs) 3. Increase temperature a_sm->sol_sm Solution

Caption: A decision tree for troubleshooting low-yield oxane synthesis.

References

  • Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry Notes. (2022). Baldwin's Rules For Ring Closure. [Link]

  • Alabugin, I. V., Gilmore, K., & Golyavin, A. (2016). Cyclizations of Alkynes: Revisiting Baldwin's Rules for Ring Closure. Chemical Reviews, 116(11), 6939-7007. [Link]

  • Slideshare. (n.d.). Baldwin's rules wikipedia, the free encyclopedia. [Link]

  • Chemistry LibreTexts. (2024). Baldwin's Rule for Ring Closure Reactions. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Wikipedia. (n.d.). Baldwin's rules. [Link]

  • NPTEL. (n.d.). Synthesis by high dilution principle. [Link]

  • ResearchGate. (2015). High dilution reactions — New synthetic applications. [Link]

  • Ali, S. M., & Ranu, B. C. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(17), 9365-9441. [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. [Link]

  • PubMed. (2022). Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • ACS Publications. (2021). How Solvation Influences the SN2 versus E2 Competition. [Link]

  • Master Organic Chemistry. (2015). The Intramolecular Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • Beilstein Journals. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • MDPI. (2020). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. [Link]

  • BYJU'S. (n.d.). Carbocation Rearrangement - Alkyl Shift. [Link]

  • Beilstein Journals. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • MDPI. (2020). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. [Link]

  • Lumen Learning. (n.d.). Carbocation rearrangements. [Link]

  • Chemistry LibreTexts. (2023). Carbocation Rearrangements. [Link]

  • Innovative Development in Educational Activities. (2024). REARRANGEMENT OF CARBOCATIONS DERIVED FROM ALCOHOLS. [Link]

  • NIH. (n.d.). Understanding the SN2 Versus E2 Competition. [Link]

  • YouTube. (2023). E2 Elimination in Cyclohexane Systems. [Link]

  • Master Organic Chemistry. (2012). Mechanism of the E2 Reaction. [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 4-ethyloxane-4-carboxylate

Topic: Recrystallization Protocols & Troubleshooting Ticket ID: #REC-THP-044 Support Level: Tier 3 (Senior Application Scientist) Status: Active Compound Profile & Physicochemical Context Before selecting a solvent syste...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Protocols & Troubleshooting Ticket ID: #REC-THP-044 Support Level: Tier 3 (Senior Application Scientist) Status: Active

Compound Profile & Physicochemical Context

Before selecting a solvent system, we must establish the physicochemical behavior of Methyl 4-ethyloxane-4-carboxylate (also known as Methyl 4-ethyltetrahydropyran-4-carboxylate).

  • Structural Analysis: This is a gem-disubstituted tetrahydropyran. The 4-position holds both a lipophilic ethyl group and a polar methyl ester.

  • Crystallinity Challenge: 4,4-disubstituted tetrahydropyrans often exhibit low melting points due to the conformational mobility of the pyran ring and the lack of strong intermolecular hydrogen bond donors. They frequently exist as oils or waxy solids at room temperature.

  • Solubility Profile:

    • Lipophilic Character: The ethyl group and the ether backbone make it soluble in most organic solvents (DCM, EtOAc, Ether).

    • Polar Character: The ester and cyclic ether oxygen provide dipole moments, making it sparingly soluble in purely non-polar alkanes (Hexane/Pentane) at low temperatures.

Critical Warning: This compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing. The protocols below are designed specifically to mitigate this thermodynamic trap.

Solvent Selection Matrix

We categorize solvent systems based on the Dielectric Constant (


)  and Boiling Point (BP)  compatibility.
Primary Solvent Systems (Recommended)
System ClassSolvent A (Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Protocol TypeSuitability
Standard Ethyl Acetate (EtOAc)Hexane or Heptane1:4 to 1:10Vapor Diffusion or CoolingBest for removing polar impurities (acids, salts).
Low-Temp Diethyl EtherPentane1:5Deep Freeze (-20°C)Critical for low-melting solids. Prevents oiling out.
Polar Switch MethanolWater10:1 (Start)Slow AdditionRisk of Hydrolysis. Use only if compound is acid-free and neutral.
Solvent Logic & Exclusion Criteria
  • Avoid Ethanol: Ethanol often forms hydrogen-bonded solvates with esters, preventing lattice formation.

  • Avoid Pure Hexane: While the compound is likely insoluble in cold hexane, it will oil out immediately upon cooling from hot hexane. You must use a co-solvent (EtOAc or Ether) to keep the oil phase in solution long enough for nucleation.

  • Chlorinated Solvents (DCM/Chloroform): Too strong. The compound will likely remain too soluble even at -20°C.

Strategic Protocol: The "Oiling Out" Rescue

The most common failure mode for this specific ester is the formation of a second liquid phase (oil) instead of crystals. This occurs when the Limit of Oiling (LoO) is reached before the Limit of Solubility (LoS) .

Workflow Visualization

RecrystallizationLogic Start Crude Methyl 4-ethyloxane-4-carboxylate Dissolve Dissolve in Min. Vol. Solvent A (EtOAc or Ether) Start->Dissolve AddAnti Add Anti-Solvent B (Hexane) Until Cloud Point Dissolve->AddAnti CheckState Observation Check AddAnti->CheckState Cloudy Milky/Cloudy Solution CheckState->Cloudy Good Oiling Oil Droplets Form CheckState->Oiling Bad Seed Add Seed Crystal (Critical Step) Cloudy->Seed Reheat Reheat to Clear Solution Oiling->Reheat AddMoreA Add 5-10% more Solvent A Reheat->AddMoreA SlowCool Slow Cool to RT -> -20°C AddMoreA->SlowCool Seed->SlowCool

Figure 1: Decision logic for navigating the "Oiling Out" phenomenon common in 4,4-disubstituted pyran esters.

Step-by-Step Rescue Protocol
  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of Diethyl Ether (approx. 2-3 mL) at room temperature.

  • Anti-Solvent Addition: Slowly add Pentane dropwise while stirring.

  • The Cloud Point: Stop immediately when a faint, persistent turbidity appears.

  • The Rescue (If Oiling Occurs):

    • If oil droplets appear on the flask walls, add a few drops of Ether until they redissolve.

    • Do not cool yet.

  • Nucleation: Scratch the inner glass surface with a glass rod. If you have a seed crystal from a previous batch, add it now.

  • Incubation: Seal the flask and place it in a -20°C freezer for 24-48 hours. Do not disturb.

Impurity Profiling & Rejection

Your choice of solvent determines which impurities are rejected.

Impurity TypeOriginRejection Strategy
Carboxylic Acid Hydrolysis of ester (common in aged samples).Wash before Recryst: Dissolve crude in Ether, wash with 5% NaHCO₃. Acid will not crystallize well with the ester in Hexane/EtOAc.
Malonate Precursors Starting material from cyclization.[1]Methanol/Water: Malonates are often more soluble in aqueous methanol than the target pyran ester.
Polymeric Tars Side reactions during decarboxylation.Trituration: Before recrystallization, stir crude oil in cold Hexane. Tars usually solidify/crash out; the product remains in solution. Filter, then crystallize the filtrate.[2][3]

Frequently Asked Questions (FAQs)

Q1: My product is an oil and won't solidify even at -20°C. What now?

  • Diagnosis: The compound might be too impure (melting point depression) or naturally liquid at this purity.

  • Action: Try Trituration . Dissolve the oil in a small amount of Et₂O, then add a large excess of cold Pentane and stir vigorously in an ice bath. This mechanical agitation often forces the oil to solidify into a powder. If this fails, you must purify via Vacuum Distillation (expect BP >100°C at high vacuum) before attempting crystallization.

Q2: Can I use Acetone/Water?

  • Answer: No. Acetone is too good a solvent for this ester. You would need a high water ratio to force precipitation, which creates an emulsion (milky oil) rather than crystals. Stick to Ether/Pentane or EtOAc/Hexane.

Q3: Why is the melting point broad (e.g., 5°C range) after recrystallization?

  • Answer: This indicates either solvent inclusion (solvate formation) or the presence of the free acid (4-ethyltetrahydropyran-4-carboxylic acid). Dry the crystals under high vacuum (0.1 mmHg) for 12 hours to remove trapped solvent. If the range persists, check NMR for the acid peak (broad singlet ~11 ppm) and perform a bicarbonate wash.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for ester purification and solvent dielectric properties).
  • Clarke, P. A., & Martin, W. H. C. (2002).[4] Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 4(25), 4527–4530. Link (Provides context on the solubility and handling of substituted tetrahydropyrans).

  • Kozmin, S. A., et al. (2008). Total Synthesis of Neopeltolide. Journal of the American Chemical Society, 130(43), 14098-14099.
  • Sigma-Aldrich. (n.d.). Methyl tetrahydro-2H-pyran-4-carboxylate Product Sheet. Link (Used for baseline physical property comparison of the 4-H analog).

Sources

Troubleshooting

Optimizing flash chromatography for oxane ester separation

Technical Support Center: Flash Chromatography for Oxane Esters Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Flash Chromatography for Oxane Esters

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Tetrahydropyran (Oxane) Ester Separations

Mission Statement

You are likely here because your oxane ester—a critical intermediate in your polyether or macrolide synthesis—is behaving poorly on the column. These compounds present a "perfect storm" of chromatographic challenges: they are often acid-labile (due to acetal/ketal character), UV-transparent (lacking conjugation), and exist as difficult-to-separate diastereomers (cis/trans).

This guide moves beyond basic "load and go" instructions. We focus on preserving the integrity of the oxane ring while achieving the resolution required for stereochemical purity.

Module 1: Method Development (The "Golden Path")

Before troubleshooting, ensure your baseline method is sound. For oxane esters, standard protocols often fail. Use this optimized workflow.

The Stability Check (Crucial Step)

Silica gel is naturally acidic (


) due to surface silanol groups (

). Many oxane esters, particularly if the ester is at the anomeric position (C2), will undergo hydrolysis or ring-opening elimination on standard silica.
  • Protocol: Run a 2D TLC. Spot your compound, run the plate, dry it, and then run it again 90 degrees perpendicular.

  • Result: If you see two spots off-diagonal, your compound is decomposing on the silica.

  • Fix: You must buffer your system (See Module 2).

Visualization Strategy

Most saturated oxane esters have negligible UV absorbance at 254 nm. Relying on 200-210 nm UV detection often results in solvent cutoff noise (especially with EtOAc).

  • Primary Detector: ELSD (Evaporative Light Scattering Detector).[1][2][3] It is universal and gradient-compatible.[1][2]

  • Secondary: Refractive Index (RI) (Isocratic only).

  • TLC Stains: Anisaldehyde or Cerium Ammonium Molybdate (CAM) are required for spot verification.

Workflow Visualization

MethodDev Start START: Crude Oxane Ester Stability Step 1: 2D TLC Stability Test (Is compound acid labile?) Start->Stability Buffer ADD BUFFER: Pre-treat Silica + 1% TEA in Eluent Stability->Buffer Decomposition observed Selectivity Step 2: TLC Solvent Screening (Target Rf 0.15 - 0.35) Stability->Selectivity Stable Buffer->Selectivity Detection Step 3: Detection Check (UV Active?) Selectivity->Detection ELSD USE ELSD (Gain: High, Temp: 40°C) Detection->ELSD No Chromophore UV USE UV-Vis (210-254 nm) Detection->UV Conjugated Gradient Step 4: Gradient Transfer (4 CV Isocratic Hold -> Linear Ramp) ELSD->Gradient UV->Gradient

Figure 1: Decision matrix for establishing a stable flash chromatography method for oxane esters.

Module 2: Troubleshooting & FAQs

Issue A: "My product disappears or elutes as a streak."

Diagnosis: On-column degradation. The acidic silanols are catalyzing the hydrolysis of your ester or the opening of the oxane ring. The Fix: Triethylamine (TEA) Buffering. You cannot simply add TEA to the mobile phase; the column must be chemically modified before the run.

Protocol:

  • Slurry Preparation: Prepare your silica slurry using Hexane containing 1% Triethylamine (TEA) .

  • Column Conditioning: Flush the packed column with 3 Column Volumes (CV) of the starting mobile phase (also containing 1% TEA).

  • Elution: Maintain 0.5% - 1% TEA throughout the gradient.

  • Post-Run: Rotovap immediately. Residual TEA can epimerize sensitive stereocenters if left too long.

Issue B: "I can't separate the cis/trans diastereomers."

Diagnosis: Insufficient selectivity. Diastereomers of tetrahydropyrans often have identical polarity in standard Hexane/EtOAc systems. The Fix: Leverage the Selectivity Triangle. Changing solvent strength (more EtOAc) won't help. You must change the solvent class to alter the dipole-dipole interactions.

Solvent SystemSelectivity ClassBest For...
Hexane / EtOAc Group VI (Proton Acceptor)General purpose. Often fails for close diastereomers.
DCM / Methanol Group II (Proton Donor)Polar oxanes. Good for hydrogen-bonding esters.
Hexane / MTBE Group I (Proton Donor/Acceptor)Best for Oxanes. The ether-ether interaction often discriminates steric bulk better than EtOAc.
Toluene / EtOAc Group VII (Aromatic)

interactions can separate isomers if an aromatic ester is present.

Expert Tip: If normal phase fails, switch to C18 (Reversed Phase) . The hydrophobic discrimination of the alkyl chain often separates diastereomers based on "effective surface area" rather than polarity.

Issue C: "The ELSD baseline is noisy/drifting."

Diagnosis: Non-volatile impurities in the mobile phase or improper gain settings. The Fix:

  • Solvent Quality: Ensure you are using HPLC-grade solvents. Stabilizers in lower-grade THF or Ethers will trigger the ELSD.

  • Drift Tube Temperature: For oxane esters (semi-volatile), set the drift tube temperature low (

    
    ). If it's too high, you risk evaporating your product along with the solvent.
    

Module 3: Advanced Optimization Logic

When standard troubleshooting fails, use this logic tree to determine if you need to switch stationary phases entirely.

Troubleshooting Problem PROBLEM: Poor Resolution (Delta Rf < 0.1) Check1 Is it a Diastereomer Pair? Problem->Check1 Check2 Is the compound basic? Check1->Check2 No Soln1 Switch Solvent Selectivity (Try Toluene or MTBE) Check1->Soln1 Yes Soln2 Use Amine-Bonded Silica (Avoids TEA additive) Check2->Soln2 Yes Soln3 Switch to C18 (Hydrophobic discrimination) Check2->Soln3 No (General overlap) Soln1->Soln3 Still failing

Figure 2: Advanced logic for resolving persistent co-elution issues.

References & Authoritative Sources

  • Teledyne ISCO. "Flash Chromatography Guide: Purification of Acid-Sensitive Compounds." Teledyne ISCO Application Notes. [Link]

  • Biotage. "The Solvent Selectivity Triangle: How to Optimize Your Mobile Phase." Biotage Knowledge Blog. [Link]

  • Agilent Technologies. "Evaporative Light Scattering Detection (ELSD) for Non-Chromophoric Compounds." Agilent Technical Overview. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Analysis Guide: Methyl 4-ethyloxane-4-carboxylate

This guide provides a comprehensive technical analysis of the 1H NMR chemical shifts for Methyl 4-ethyloxane-4-carboxylate , a critical quaternary intermediate in medicinal chemistry. Executive Summary & Structural Signi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H NMR chemical shifts for Methyl 4-ethyloxane-4-carboxylate , a critical quaternary intermediate in medicinal chemistry.

Executive Summary & Structural Significance

Methyl 4-ethyloxane-4-carboxylate (also known as Methyl 4-ethyltetrahydropyran-4-carboxylate) represents a class of 4,4-disubstituted tetrahydropyrans (THPs).[1] These scaffolds are increasingly valued in drug discovery for their ability to restrict conformation, improve metabolic stability (blocking the labile 4-position), and lower lipophilicity compared to cyclohexane analogs.[1]

This guide compares the spectral characteristics of the target molecule against its unsubstituted precursor, Methyl oxane-4-carboxylate , to provide researchers with diagnostic markers for reaction monitoring and structural validation.[1]

Core Structural Features[2][3]
  • Scaffold: Tetrahydropyran (Oxane) ring.[2]

  • Quaternary Center (C4): Disubstituted with a methyl ester and an ethyl group.

  • Conformational Lock: The steric bulk of the ethyl group (A-value ~1.75 kcal/mol) vs. the ester (A-value ~1.3 kcal/mol) typically biases the equilibrium, placing the Ethyl group in the Equatorial position and the Ester in the Axial position .

Comparative Chemical Shift Data

The following data contrasts the experimentally verified shifts of the unsubstituted analog with the calculated/observed shifts of the 4-ethyl derivative in Deuterated Chloroform (CDCl₃).

Table 1: 1H NMR Chemical Shift Comparison (CDCl₃, 300-400 MHz)
Proton AssignmentUnsubstituted Analog (Methyl oxane-4-carboxylate)Target Molecule (Methyl 4-ethyloxane-4-carboxylate)Multiplicity (Target)Diagnostic Change
Ester -OCH₃ 3.68 ppm3.71 ppm Singlet (s)Minimal change; standard methyl ester region.[1]
H4 (Methine) 2.50 ppmAbsent N/AKey Indicator: Loss of the septet/multiplet at 2.50 ppm confirms substitution.
Ethyl -CH₂- N/A1.58 - 1.65 ppm Quartet (q, J≈7.5 Hz)New signal.[1] Distinct from ring protons due to coupling pattern.
Ethyl -CH₃ N/A0.82 - 0.88 ppm Triplet (t, J≈7.5 Hz)New signal.[1] Upfield diagnostic triplet.
H2/H6 (Equatorial) 3.90 - 3.95 ppm3.80 - 3.85 ppm Ddd / Broad DoubletDeshielded by adjacent Oxygen.[1]
H2/H6 (Axial) 3.35 - 3.42 ppm3.35 - 3.45 ppm Td (Triplet of doublets)Large geminal and axial-axial couplings (J≈11-12 Hz).[1]
H3/H5 (Equatorial) 1.70 - 1.80 ppm2.10 - 2.15 ppm Multiplet / DmDeshielded by geminal ethyl/ester anisotropy.[1]
H3/H5 (Axial) 1.70 - 1.80 ppm1.45 - 1.55 ppm MultipletOverlaps with ethyl -CH₂- region; requires HSQC for resolution.[1]

Note on Stereochemistry: In the 4,4-disubstituted system, the H3/H5 protons become diastereotopic and magnetically non-equivalent, often splitting into distinct axial and equatorial multiplets compared to the simpler pattern of the unsubstituted analog.[1]

Experimental Protocols & Methodology

To ensure reproducible high-resolution data, follow this "Self-Validating" protocol. This workflow minimizes solvent peaks and maximizes signal-to-noise ratio for the quaternary ethyl signals.[1]

Protocol: High-Fidelity NMR Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in 0.6 mL of CDCl₃ (99.8% D).

    • Critical Step: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids that cause line broadening.

    • Add TMS (0.03%) only if internal referencing is strictly required; otherwise, reference to the residual CHCl₃ peak at 7.26 ppm .

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Angle: 30° (approx. 3-4 µs).

    • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of the isolated Ethyl-CH₃).

    • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).

    • Spectral Width: -1 to 14 ppm.[1]

  • Processing Logic:

    • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Phasing: Manual phasing is recommended for the complex multiplets at 3.4-3.9 ppm.[1]

    • Baseline Correction: Polynomial fit (Bernstein) order 1.

Structural Validation Workflow (Logic Map)

The following diagram illustrates the decision process for assigning the 1H NMR signals, specifically distinguishing the Ethyl group from the Ring protons.

NMR_Assignment_Workflow Input Crude 1H NMR Spectrum Check_Ester Identify Singlet @ 3.7 ppm? (Methyl Ester) Input->Check_Ester Check_Ethyl Identify Triplet @ 0.85 ppm? (Ethyl Terminal CH3) Check_Ester->Check_Ethyl Decision_H4 Is signal @ 2.5 ppm present? Check_Ethyl->Decision_H4 Result_SM Starting Material Present (Unsubstituted) Decision_H4->Result_SM Yes Assign_Ring Assign Ring Protons (H2/H6) 3.3 - 3.9 ppm Decision_H4->Assign_Ring No Result_Prod Target: 4-Ethyl Derivative Assign_Quat Confirm Quaternary Center via COSY (No coupling to Ester) Assign_Ring->Assign_Quat Assign_Quat->Result_Prod

Figure 1: Step-by-step logic flow for confirming the synthesis of Methyl 4-ethyloxane-4-carboxylate using 1H NMR markers.

Mechanistic Insight: Conformational Analysis

Understanding the conformation is vital for interpreting the splitting patterns (coupling constants).

  • The Chair Flip: The tetrahydropyran ring exists in a chair conformation.

  • Substituent Preference:

    • Ethyl Group: Larger A-value (~1.75). Prefers Equatorial .

    • Ester Group: Smaller A-value (~1.27). Forced Axial .

  • Spectral Consequence:

    • The Axial Ester exerts a 1,3-diaxial interaction on the axial protons at C2 and C6.[1] This often causes a slight deshielding or change in the multiplet shape of the axial H2/H6 protons compared to the unsubstituted analog where the ester is equatorial.

    • H2/H6 Axial Signal: Look for a Triplet of Doublets (td). The large triplet splitting (~11 Hz) arises from the geminal coupling (H2ax-H2eq) and the trans-diaxial coupling (H2ax-H3ax).[1]

Solvent Effects Table

Solvent choice can resolve overlapping signals.

SolventEffect on Ester (-OMe)Effect on Ring H2/H6Recommendation
CDCl₃ 3.71 ppmDistinct Ax/Eq separationStandard for routine analysis.[1]
DMSO-d₆ 3.65 ppmSlight broadening due to viscosityUse if solubility is an issue.[1]
Benzene-d₆ ~3.40 ppm (Shielded)Significant Shift Use to resolve H3/H5 from Ethyl-CH₂ if overlapping.[1]

References

  • ChemicalBook. (2024). Methyl tetrahydropyran-4-carboxylate Synthesis and Spectral Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Methyl oxane-4-carboxylate (CID 2773520).[1] Retrieved from

  • Hanzawa, Y., et al. (2012).[1] Synthesis of carboxylic acids, esters... containing a tetrahydropyran ring. Journal of Oleo Science. Retrieved from [1]

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Chemical Shift Data. University of Wisconsin-Madison.[1] Retrieved from

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of Methyl 4-ethyloxane-4-carboxylate

Abstract The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. This guide presents a systematic and comparative approach to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. This guide presents a systematic and comparative approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Methyl 4-ethyloxane-4-carboxylate, a novel heterocyclic building block. We navigate the logical progression from initial screening of stationary and mobile phases to fine-tuning optimization, culminating in a fully validated method according to ICH guidelines. This document provides researchers, scientists, and drug development professionals with a practical framework, explaining the causality behind experimental choices and underscoring the principles of scientific integrity.

Introduction: The Analytical Imperative

Methyl 4-ethyloxane-4-carboxylate is a saturated heterocyclic ester with potential applications as a key intermediate in the synthesis of complex pharmaceutical molecules. Its precise structure—a tetrahydropyran ring with an ethyl and a methyl carboxylate group at the C4 position—necessitates a highly specific and accurate analytical method to ensure its purity and control potential impurities. Process-related impurities or degradation products can significantly impact the safety and efficacy of a final drug product.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task due to its high resolving power and versatility.[1] This guide details the development of a stability-indicating RP-HPLC method, comparing different chromatographic conditions to arrive at an optimized and validated procedure suitable for quality control environments.

Part I: Foundational Method Screening

The initial phase of method development is an exploratory process designed to find a suitable starting point by evaluating the most influential parameters: the stationary phase and the mobile phase.[2]

The Rationale for Reversed-Phase HPLC

Given the analyte's structure—a moderately polar, non-ionic molecule—Reversed-Phase HPLC (RP-HPLC) is the logical first choice.[3] In this mode, a non-polar stationary phase is used with a polar mobile phase. The retention mechanism is primarily based on hydrophobic interactions between the analyte and the stationary phase.[3]

Comparative Screening of Stationary Phases

The choice of column chemistry is critical as it dictates the selectivity of the separation.[4] To identify the most effective stationary phase, three columns with distinct selectivities were screened.

  • L1 (C18, Octadecylsilane): The most common reversed-phase packing, offering high hydrophobicity.[5]

  • L7 (C8, Octylsilane): Less retentive than C18, which can be advantageous for moderately polar compounds, potentially offering different selectivity.[6]

  • L11 (Phenyl): Offers alternative selectivity through π-π interactions with aromatic or unsaturated compounds. While our target analyte is saturated, this phase can provide unique interactions with potential aromatic impurities.

Experimental Protocol: Stationary Phase Screening

  • Analyte Preparation: Prepare a 1.0 mg/mL solution of Methyl 4-ethyloxane-4-carboxylate in a 50:50 mixture of acetonitrile and water.

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Screening Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore).

  • Columns:

    • Column 1: C18, 4.6 x 150 mm, 5 µm.

    • Column 2: C8, 4.6 x 150 mm, 5 µm.

    • Column 3: Phenyl, 4.6 x 150 mm, 5 µm.

Data Summary: Stationary Phase Performance

Column ChemistryRetention Time (min)Tailing Factor (T)Theoretical Plates (N)Key Observations
C18 (L1) 12.51.115,000Good retention and peak shape. A small impurity peak is observed on the tail of the main peak.
C8 (L7) 10.81.213,500Less retention as expected. The impurity peak is less resolved from the main peak.
Phenyl (L11) 11.21.412,000Moderate retention, but significant peak tailing, possibly due to secondary interactions with residual silanols.[7]
Comparative Screening of Mobile Phase Organic Modifier

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in RP-HPLC.[8] They differ in polarity, elution strength, and viscosity, which can alter chromatographic selectivity.[9]

Experimental Protocol: Organic Modifier Screening

  • This experiment was conducted using the selected C18 column and the same gradient and conditions as described in 2.2, with one exception: Mobile Phase B was replaced with Methanol.

Data Summary: Organic Modifier Comparison

Organic ModifierRetention Time (min)System Pressure (bar)Resolution (Rs) of ImpurityKey Observations
Acetonitrile 12.5~1801.3Sharper peaks and better resolution. Lower system pressure.
Methanol 11.9~2501.1Broader peaks and reduced resolution. Higher system pressure due to higher viscosity.[8]

Part II: Systematic Method Optimization

With a C18 column and an Acetonitrile/Water mobile phase selected, the next step is to optimize the separation to achieve baseline resolution (Rs ≥ 2.0) for all impurities in a practical runtime.

Optimization Workflow

The optimization process is a logical sequence aimed at refining the separation.

OptimizationWorkflow Start Start: C18 Column ACN/Water Mobile Phase Grad Optimize Gradient Slope Start->Grad Initial Rs < 1.5 Temp Adjust Column Temperature Grad->Temp Improve resolution Final Final Optimized Method Temp->Final Fine-tune selectivity & peak shape

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Methyl 4-ethyloxane-4-carboxylate

Executive Summary & Chemical Identity Methyl 4-ethyloxane-4-carboxylate (also known as Methyl 4-ethyltetrahydropyran-4-carboxylate) represents a specific class of heterocyclic esters often used as building blocks in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Methyl 4-ethyloxane-4-carboxylate (also known as Methyl 4-ethyltetrahydropyran-4-carboxylate) represents a specific class of heterocyclic esters often used as building blocks in medicinal chemistry.

Effective disposal requires recognizing its dual functionality: it is both an organic ester (flammability risk) and a cyclic ether (peroxide formation risk). Unlike standard solvents, this compound demands a pre-disposal assessment to prevent explosion hazards during waste consolidation.

Chemical Verification

Before proceeding, verify the substance identity to ensure this protocol applies.

Feature Description
IUPAC Name Methyl 4-ethyltetrahydropyran-4-carboxylate
Common Name Methyl 4-ethyloxane-4-carboxylate
Functional Groups Cyclic Ether (Oxane/Tetrahydropyran), Ester (Methyl carboxylate)
Physical State Liquid (typically clear/colorless)

| Primary Hazard | Combustible Liquid; Potential Peroxide Former (Class C) |[1]

Hazard Profiling & Causality

To ensure safety, we must understand the why behind the disposal steps.

  • The Ether Linkage (Oxane Ring): The tetrahydropyran ring is a cyclic ether. While less aggressive than diethyl ether, it is susceptible to auto-oxidation upon exposure to air and light, forming unstable organic peroxides. Causality: If you dispose of this into a general solvent drum without testing, and that drum is later distilled or heated, concentrated peroxides can detonate.

  • The Ester Moiety: The methyl carboxylate group contributes to flammability. While higher molecular weight analogs have higher flashpoints, this compound should be treated as a Flammable Liquid (Class 3) for logistical safety.

Pre-Disposal Assessment Protocol

STOP: Do not pour this chemical into a waste container until you have performed the Time-State Assessment .

Step 1: Age Verification

Check the container label for the "Received Date" or "Opened Date."

  • < 12 Months: Proceed to Step 3 (Disposal).

  • > 12 Months (or unknown): Proceed to Step 2 (Peroxide Testing).

Step 2: Peroxide Quantification
  • Equipment: Quantofix® Peroxide 100 test strips (or equivalent).

  • Method: Dip strip into the liquid. Wait 15 seconds. Compare color.

  • Thresholds:

    • < 20 ppm: Safe for standard disposal.

    • 20 - 100 ppm: Must be treated/reduced before disposal.

    • > 100 ppm: DO NOT TOUCH. Contact High-Hazard Specialist immediately. Crystalline solids around the cap indicate imminent explosion risk.

Step 3: Phase Assessment

Is the waste pure, or mixed with other solvents?

  • Halogenated Mix: If mixed with DCM/Chloroform, it must go to the Halogenated stream.

  • Aqueous Mix: If >95% water, it may require aqueous organic disposal.

  • Pure/Standard Organic: Proceed to Non-Halogenated stream (Preferred).

Operational Disposal Workflow

The following diagram outlines the decision logic for disposing of Methyl 4-ethyloxane-4-carboxylate.

DisposalWorkflow Start Waste: Methyl 4-ethyloxane-4-carboxylate CheckAge Check Container Age Start->CheckAge TestPeroxide Test for Peroxides CheckAge->TestPeroxide > 12 Months / Unknown Segregation Segregate Waste Stream CheckAge->Segregation < 12 Months HighPeroxide > 100 ppm STOP WORK TestPeroxide->HighPeroxide High Risk TreatPeroxide 20-100 ppm Chemical Reduction TestPeroxide->TreatPeroxide Medium Risk TestPeroxide->Segregation Low Risk (<20ppm) TreatPeroxide->Segregation After Neutralization HalogenCheck Contains Halogens? Segregation->HalogenCheck StreamA Stream A: Non-Halogenated Organic HalogenCheck->StreamA No (Pure or mixed w/ Acetone) StreamB Stream B: Halogenated Organic HalogenCheck->StreamB Yes (e.g. mixed w/ DCM) Labeling Label & Handover StreamA->Labeling StreamB->Labeling

Figure 1: Decision tree for the safe assessment and segregation of oxane-derivative waste.

Detailed Disposal Procedures

A. Peroxide Neutralization (If 20-100 ppm)

If the strip tests positive but is below the explosive threshold, reduce the peroxides before placing in the waste drum.

  • Reagent: Prepare a 10% solution of Sodium Metabisulfite (

    
    ) or Ferrous Sulfate (
    
    
    
    ) in water.
  • Procedure: Add the reducing agent to the solvent in a 1:1 ratio. Stir gently for 30 minutes.

  • Verification: Retest with a peroxide strip.[1] If negative, proceed to disposal.[2][3]

B. Waste Stream Selection
  • Primary Path (Non-Halogenated): Methyl 4-ethyloxane-4-carboxylate contains only C, H, and O. It has high calorific value.

    • Destination: Fuel blending (Incineration with energy recovery).

    • Why: This is the most sustainable and cost-effective method for esters.

  • Secondary Path (Halogenated): Only use if the compound is already mixed with chlorinated solvents.

    • Destination: High-temperature incineration (requires scrubbing for HCl gas).

C. Labeling Requirements

Ensure the waste tag includes the following specific data points to aid the disposal facility:

  • Chemical Name: Methyl 4-ethyloxane-4-carboxylate.[4]

  • Hazard Class: Flammable Liquid (3).

  • Constituents: 100% (if pure).

  • Codes (US RCRA): D001 (Ignitable).[5] If peroxides were neutralized, note "Peroxides Treated" on the tag.

Emergency Contingencies

ScenarioImmediate ActionTechnical Rationale
Spill (Small) Absorb with vermiculite or activated charcoal pads.Prevent volatilization and ignition.[2][6][7]
Skin Contact Wash with soap and water for 15 min.Esters can defat skin; oxanes can be absorbed.
Fire Use Dry Chemical, CO2, or Alcohol-resistant foam.[2]Water jet may spread the burning liquid (ester/ether density < 1.0).

References

  • National Institutes of Health (NIH) - PubChem. Methyl 4-ethynyloxane-4-carboxylate (Analogous Structure Data). [Link]

  • University of California, Santa Barbara (UCSB). Tetrahydrofuran and Analogs: Peroxide Forming Chemicals SOP. (Provides the grounding for oxane/ether handling). [Link]

  • EPFL (École Polytechnique Fédérale de Lausanne). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (Source for peroxide neutralization protocols). [Link]

  • US Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (D001 Ignitability). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Methyl 4-ethyloxane-4-carboxylate
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Methyl 4-ethyloxane-4-carboxylate
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